Acide 3-fluoro-5-(thiophène-3-yl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

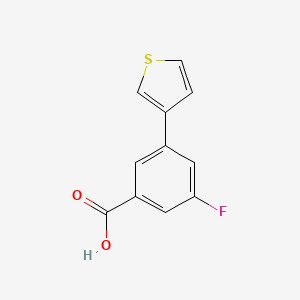

3-Fluoro-5-(thiophen-3-yl)benzoic acid is an organic compound with the molecular formula C11H7FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position

Applications De Recherche Scientifique

3-Fluoro-5-(thiophen-3-yl)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 3-Fluoro-5-(thiophen-3-yl)benzoic acid are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparaison Avec Des Composés Similaires

- 3-Fluoro-5-(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

- 2-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: 3-Fluoro-5-(thiophen-3-yl)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. In contrast, compounds like 3-Fluoro-5-(trifluoromethyl)benzoic acid have different substituents that may alter their reactivity and binding properties .

Activité Biologique

3-Fluoro-5-(thiophen-3-yl)benzoic acid (C11H7FO2S) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H7FO2S

- Molecular Weight : 222.23 g/mol

- CAS Number : 53224832

The compound features a fluorine atom and a thiophene moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Synthesis

The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid can be achieved through various methods, including:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom into the benzoic acid framework.

- Substitution Reactions : Employing nucleophilic substitution reactions where thiophenes are introduced into the benzoic acid structure.

- One-Pot Reactions : Recent studies have reported efficient one-pot methods that streamline the synthesis process, enhancing yield and reducing complexity .

Antimicrobial Properties

Research has indicated that compounds similar to 3-Fluoro-5-(thiophen-3-yl)benzoic acid exhibit significant antimicrobial activity. For instance, derivatives of benzo[b]thiophene have been shown to possess potent antibacterial and antifungal properties, suggesting that the introduction of a thiophene ring may enhance these activities .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have highlighted that benzo[b]thiophene derivatives can act as antagonists of prostaglandin D2 (PGD2), which is involved in various inflammatory processes. This suggests potential therapeutic applications in treating conditions like asthma and allergic rhinitis .

Antiviral Activity

Preliminary evaluations have suggested antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication pathways, though specific data on 3-Fluoro-5-(thiophen-3-yl)benzoic acid remains limited .

Structure-Activity Relationship (SAR)

The biological activity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid can be correlated with its structural features:

- Fluorine Substitution : The presence of fluorine is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Thiophene Ring : The thiophene moiety contributes to the compound's ability to interact with various biological targets due to its electron-rich nature.

Case Studies

- Antiviral Screening : In a study evaluating antiviral compounds, derivatives similar to 3-Fluoro-5-(thiophen-3-yl)benzoic acid were tested against HIV and showed promising results with EC50 values indicating effective inhibition at low concentrations .

- Anti-inflammatory Trials : Clinical trials on benzo[b]thiophene derivatives demonstrated a reduction in inflammatory markers in patients suffering from chronic inflammatory diseases, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents .

Propriétés

IUPAC Name |

3-fluoro-5-thiophen-3-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-4-8(7-1-2-15-6-7)3-9(5-10)11(13)14/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPLDDAWLQXWFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688564 |

Source

|

| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-85-2 |

Source

|

| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.